molecular formula C10H9NaO6 B12708540 Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt CAS No. 70413-05-7

Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt

Cat. No.: B12708540
CAS No.: 70413-05-7
M. Wt: 248.16 g/mol
InChI Key: WEJAAAHVPDRBIM-UHFFFAOYSA-M
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Description

Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt is a chemical compound known for its unique properties and applications in various fields. It is also referred to as sodium 2-(4-acetyl-3,5-dihydroxy-phenoxy)acetate . This compound is characterized by its molecular structure, which includes an acetyl group, two hydroxyl groups, and a phenoxy group attached to an acetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt typically involves the reaction of 4-acetyl-3,5-dihydroxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The product is then purified through crystallization or other separation techniques to obtain the monosodium salt form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the acetyl group can undergo hydrolysis to release acetic acid, which may modulate biological pathways. The phenoxy group can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (4-acetyl-2,6-dihydroxyphenoxy)-, monosodium salt
  • Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monopotassium salt
  • Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monocalcium salt

Uniqueness

Acetic acid, (4-acetyl-3,5-dihydroxyphenoxy)-, monosodium salt is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties

Properties

CAS No.

70413-05-7

Molecular Formula

C10H9NaO6

Molecular Weight

248.16 g/mol

IUPAC Name

sodium;2-(4-acetyl-3,5-dihydroxyphenoxy)acetate

InChI

InChI=1S/C10H10O6.Na/c1-5(11)10-7(12)2-6(3-8(10)13)16-4-9(14)15;/h2-3,12-13H,4H2,1H3,(H,14,15);/q;+1/p-1

InChI Key

WEJAAAHVPDRBIM-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)OCC(=O)[O-])O.[Na+]

Origin of Product

United States

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